Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate
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Overview
Description
Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its structural features suggest potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- Ethyl 1,2-diamino-4-phenyl-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Ethyl 1,2-diamino-4-(4-methylphenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Ethyl 1,2-diamino-4-(4-nitrophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Uniqueness
What sets Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-2-23-15(22)12-11(8-3-5-9(16)6-4-8)10(7-17)14(21)20(19)13(12)18/h3-6H,2,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMNFPBYMXFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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